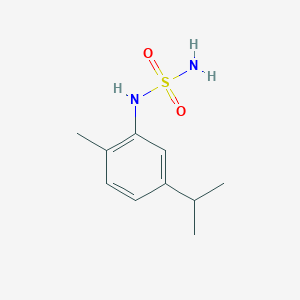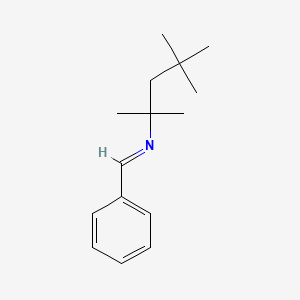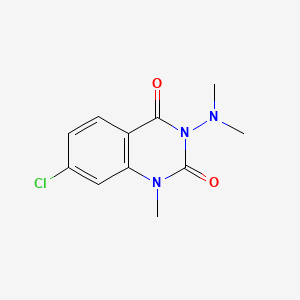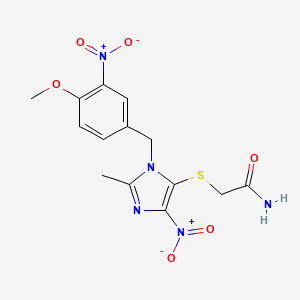
6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is a chemical compound with the molecular formula C6H3Cl3N2O2. It is a derivative of pyridine, characterized by the presence of amino and trichloro substituents on the pyridine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The process can be summarized as follows:
Chlorination: 2-Pyridinecarboxylic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3, 4, and 5 positions of the pyridine ring.
Amination: The resulting trichlorinated product is then reacted with ammonia or an amine under controlled conditions to introduce the amino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics natural plant hormones, disrupting normal plant growth processes. It is believed to acidify the cell wall, loosening it and allowing uncontrolled cell elongation, ultimately leading to plant death .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-
- 4-Amino-3,5,6-trichloropicolinic acid
- 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
Uniqueness
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and trichloro groups makes it particularly effective in its applications, differentiating it from other similar compounds.
Properties
CAS No. |
55934-03-7 |
|---|---|
Molecular Formula |
C6H3Cl3N2O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
6-amino-3,4,5-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H2,10,11)(H,12,13) |
InChI Key |
ATHJTJOXOQJKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)N)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)


![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)


![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)

